Di-tert-butyl terephthalate

Vue d'ensemble

Description

Di-tert-butyl terephthalate (DTBT) is a type of ester that is used in a variety of industrial and scientific applications. It is a colorless, low-odor, and low-volatility compound that is highly stable, non-flammable, and non-toxic. It has been used in a variety of applications, including in the synthesis of polymers and other materials, as a fuel additive, and as a laboratory reagent.

Applications De Recherche Scientifique

Catalytic Performance in Chemical Synthesis :

- Di-tert-butyl terephthalate derivatives, such as Di-tert-butyl naphthalene (DTBN), show potential in the synthesis of polyethylene naphthalate (PEN). A study by Huang et al. (2019) found that desilication and dealumination treatments improve the catalytic performance of certain zeolites in producing DTBN, highlighting the compound's significance in industrial synthesis processes.

Energy Storage Applications :

- Sodium terephthalate and its derivatives, closely related to Di-tert-butyl terephthalate, have been identified as promising anode materials for sodium-ion batteries. Park et al. (2012) in their research published in Advanced Materials, demonstrate the excellent electrochemical performance of these compounds, including minimal capacity fading and ideal redox potential, underscoring their potential in energy storage technologies.

Environmental and Toxicity Studies :

- The environmental occurrence and potential toxicity of synthetic phenolic antioxidants (SPAs), including Di-tert-butyl phenols, have been extensively studied. Liu and Mabury (2020) in their paper in Environmental science & technology discuss the detection of such compounds in various environmental matrices and their potential health effects, indicating the importance of understanding their environmental impact.

Medical Device Applications :

- Di-2-ethylhexyl terephthalate (DEHTP), structurally similar to Di-tert-butyl terephthalate, is used in medical devices like blood bags. A study by Graminske et al. (2018) in the journal Transfusion found that DEHTP-plasticized bags show comparable red blood cell stability to conventional phthalate-plasticized bags, highlighting its relevance in medical applications.

Food Safety and Packaging :

- Research on the migration of nonvolatile compounds, including Di-tert-butyl terephthalate derivatives, from recycled polyethylene terephthalate (PET) into food is crucial for ensuring food safety. Bentayeb et al. (2007) in Analytical and Bioanalytical Chemistry studied this migration under harsh conditions, demonstrating the importance of monitoring such compounds in the context of food packaging.

- Engineering**:

- The development of new polymers using terephthalic acid derivatives, such as unsaturated poly(ester-urethane) synthesized from terephthalic acid derived from recycled PET bottles, has significant implications in materials science. Issam et al. (2012) in their research published in the Journal of Polymers and the Environment discuss the synthesis and characterization of these new polymers, highlighting their potential in the field of material engineering.

Environmental Biodegradation and Recycling :

- Research into the glycolysis of PET using basic ionic liquids, as discussed by Yue et al. (2011) in Polymer Degradation and Stability, provides insights into efficient recycling methods for PET, a polymer closely related to Di-tert-butyl terephthalate. Understanding these processes is crucial for enhancing environmental sustainability in polymer recycling.

Human Exposure and Health Implications :

- The widespread exposure to DEHTP, a compound structurally similar to Di-tert-butyl terephthalate, and its metabolites in the general population, as indicated by Silva et al. (2019) in Environment international, underscores the importance of continuous monitoring and evaluation of health implications related to these compounds.

Propriétés

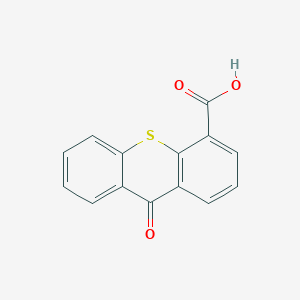

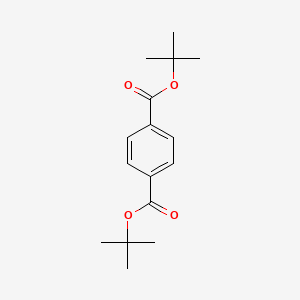

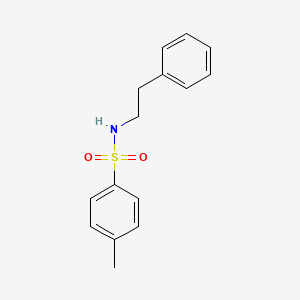

IUPAC Name |

ditert-butyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIQCFIFVNAAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311432 | |

| Record name | Di-t-butyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl terephthalate | |

CAS RN |

28313-42-0 | |

| Record name | NSC243185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-t-butyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)